1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene

Description

Structural Elucidation

Molecular Architecture and Stereochemical Configuration

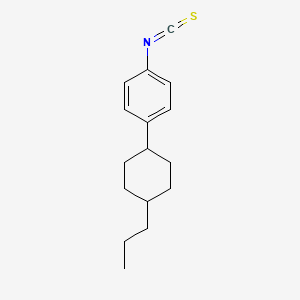

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene consists of a benzene ring substituted with two distinct groups: an isothiocyanato (-N=C=S) moiety at the para position and a trans-4-propylcyclohexyl group. The molecular formula is C₁₆H₂₁NS , with a molecular weight of 259.41 g/mol. The trans configuration of the cyclohexyl substituent refers to the spatial arrangement of the propyl group relative to the benzene ring, creating a defined stereochemical environment.

Key structural features include:

- Benzene core : A planar aromatic ring with delocalized π-electrons.

- Isothiocyanato group : A linear -N=C=S functional group, contributing to π-conjugation and reactivity.

- Trans-4-propylcyclohexyl substituent : A cyclohexane ring with a propyl chain in the equatorial position, ensuring minimal steric hindrance.

The SMILES string CCC[C@H]1CC[C@@H](CC1)c1ccc(cc1)N=C=S and InChI identifier InChI=1S/C16H21NS/c1-2-3-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-12-18/h8-11,13-14H,2-7H2,1H3/t13-,14- confirm the stereochemical integrity and connectivity.

Comparative Analysis with Related Cyclohexylbenzene Derivatives

The molecule shares structural similarities with other cyclohexylbenzene derivatives but differs in functional group composition and stereochemistry. Table 1 highlights key comparisons:

These derivatives exhibit distinct reactivity profiles. For example, the isothiocyanato group enables participation in nucleophilic substitution reactions, whereas the ethoxy group may enhance solubility in polar solvents.

Conformational Dynamics in Solution and Solid States

Conformational behavior is critical for understanding the molecule’s physical properties and phase transitions. Raman spectroscopic studies reveal distinct solid-state modifications at low temperatures (173–203 K), characterized by dimer formation. Two primary dimer configurations are observed:

- Parallel dimers (D₁) : Isothiocyanato groups aligned in a parallel fashion, stabilized by weak intermolecular interactions.

- Anti-parallel dimers (D₂) : Isothiocyanato groups arranged anti-parallel, potentially influenced by steric effects.

Quantum chemical calculations (DFT) confirm these configurations, highlighting the role of van der Waals forces and dipole-dipole interactions in stabilizing dimeric structures. In solution, the trans-4-propylcyclohexyl group adopts a chair conformation, minimizing strain and maximizing solvent interactions.

Properties

IUPAC Name |

1-isothiocyanato-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NS/c1-2-3-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-12-18/h8-11,13-14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCQSBSEIBDYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344241 | |

| Record name | 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92412-67-4 | |

| Record name | 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Step Synthesis Using Thiophosgene

-

- 0.1 mole of 4-(trans-4'-propylcyclohexyl)aniline dissolved in 100 cm³ chloroform

- 15 cm³ triethylamine added as base

- 0.1 mole of thiophosgene introduced dropwise under stirring

- Reaction proceeds for approximately 10 hours at ambient temperature

-

- Reaction mixture poured into 3N hydrochloric acid to quench and separate phases

- Organic layer isolated and solvent removed by distillation

- Residual product purified by recrystallization from ethanol

-

- Yield: Approximately 17.5 g of 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene

- Product purity is high, suitable for liquid crystal applications

-

- Melting point: 38.5°C (Crystalline phase)

- Nematic phase observed at 41.5°C

- Isotropic phase above 41.5°C

Two-Step Synthesis via Dithiocarbamate Intermediate

Step 1: Formation of Triethylammonium Dithiocarbamate

- 0.1 mole of 4-(trans-4'-propylcyclohexyl)aniline dissolved in a mixture of benzene and hexane

- 0.1 mole carbon disulfide added along with 15 cm³ triethylamine

- Mixture left to stand at 0°C for 45 hours

- Yellow precipitate of triethylammonium dithiocarbamate filtered, washed, and dried

Step 2: Conversion to Isothiocyanate

- Dried dithiocarbamate crystals dissolved in chloroform and triethylamine

- Ethyl chloroformate added dropwise with stirring

- Mixture cooled to ambient temperature and poured into 3N hydrochloric acid

- Organic phase separated, solvent removed, and product recrystallized from ethanol

-

- Comparable purity to the one-step method, sometimes higher due to intermediate purification

- Yield typically similar but requires longer reaction time

-

- Melting points and nematic phase stability similar to one-step product

Comparative Analysis of Preparation Methods

| Feature | One-Step Thiophosgene Method | Two-Step Dithiocarbamate Method |

|---|---|---|

| Starting Material | 4-(trans-4'-propylcyclohexyl)aniline | Same |

| Key Reagents | Thiophosgene, triethylamine | Carbon disulfide, triethylamine, ethyl chloroformate |

| Reaction Time | ~10 hours | ~45 hours (Step 1) + additional time (Step 2) |

| Temperature Control | Ambient | 0°C for Step 1, ambient for Step 2 |

| Purity of Final Product | High, suitable for liquid crystal use | Higher purity due to intermediate isolation |

| Complexity | Simpler, fewer steps | More complex, two-step process |

| Yield | Good (e.g., 17.5 g from 0.1 mole) | Comparable |

| Phase Behavior | Nematic phase at ~41.5°C | Similar phase behavior |

Research Findings and Notes

The isothiocyanate derivatives prepared exhibit nematic liquid crystalline phases with lower melting points compared to analogous cyano-substituted compounds, enhancing their utility in liquid crystal mixtures.

The two-step method, involving isolation of the dithiocarbamate intermediate, often yields products of higher purity, which is critical for consistent liquid crystalline behavior.

The triethylamine acts as a base to neutralize acidic byproducts and facilitate the formation of the isothiocyanate group.

The use of chloroform as solvent is common due to its ability to dissolve both starting materials and products, and ease of removal.

The reaction quenching with hydrochloric acid aids in removing excess reagents and byproducts, simplifying purification.

Both methods have been patented and validated in multiple studies, underscoring their reliability and reproducibility.

Summary Table of Key Experimental Data

| Parameter | Value / Condition |

|---|---|

| Starting amine | 4-(trans-4'-propylcyclohexyl)aniline (0.1 mole) |

| Solvent | Chloroform (100 cm³) |

| Base | Triethylamine (15 cm³) |

| Thiophosgene (one-step) | 0.1 mole (7.55 cm³) dropwise addition |

| Carbon disulfide (two-step) | 0.1 mole (7.5 cm³) |

| Ethyl chloroformate (two-step) | 15.5 cm³ dropwise addition |

| Reaction temperature | 0°C (two-step Step 1), ambient (one-step and two-step Step 2) |

| Reaction time | 10 hours (one-step), 45 hours + additional (two-step) |

| Product yield | ~17.5 g (one-step) |

| Phase transition temperatures | Crystalline 38.5°C, Nematic 41.5°C (one-step) |

Reference for preparation methods and data:

- European Patent EP0126883A1, detailing synthetic procedures, reaction conditions, and phase behavior of 4-(trans-4'-n-propylcyclohexyl)-1-isothiocyanatobenzene and related compounds.

Chemical Reactions Analysis

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can undergo typical electrophilic aromatic substitution reactions.

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and conditions often involve mild temperatures and solvents like dichloromethane .

Scientific Research Applications

Organic Chemistry

Reagent in Organic Synthesis : The compound serves as a valuable reagent in organic synthesis, particularly in the formation of thioureas and other nitrogen-containing compounds. Its reactivity allows for the introduction of the isothiocyanate group into various substrates, facilitating the development of novel molecules with potential biological activity .

Biological Studies

Anticancer Properties : Research has indicated that isothiocyanates exhibit anticancer properties. Studies have shown that 1-isothiocyanato-4-(trans-4-propylcyclohexyl)benzene may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Material Science

Liquid Crystalline Applications : The compound has been explored for its liquid crystalline properties, particularly in nematic liquid crystals. Its unique molecular structure allows for tunable phase transition behaviors, making it suitable for applications in display technologies .

Case Study: Liquid Crystalline Properties

A study published in Liquid Crystals demonstrated that 1-isothiocyanato-4-(trans-4-propylcyclohexyl)benzene exhibits significant birefringence and dielectric properties, which are essential for the development of advanced liquid crystal displays (LCDs). The research highlighted its potential use in improving the efficiency and responsiveness of LCDs .

Table 1: Comparison of Isothiocyanates in Biological Applications

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene | Anticancer | Induction of apoptosis via oxidative stress |

| Benzyl Isothiocyanate | Antimicrobial | Inhibition of bacterial growth |

| Sulforaphane | Antioxidant | Nrf2 pathway activation |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with thiophosgene | 85 | Anhydrous conditions |

| Direct amination followed by thiocyanation | 75 | Room temperature |

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, such as amines and thiols, present in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl Chain Length and Functional Groups

1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene

- Structure : Differs by having a longer octyl chain (C₈H₁₇) instead of propyl (C₃H₇).

- Impact : Longer alkyl chains typically increase melting points and broaden mesophase temperature ranges due to enhanced van der Waals interactions. However, excessive chain length can disrupt molecular packing, reducing phase stability .

4-(trans-4-Propylcyclohexyl)benzonitrile

- Structure : Replaces the isothiocyanate group with a nitrile (-CN).

- Impact : Nitriles are polar and form strong dipole-dipole interactions, often leading to higher clearing temperatures (transition to isotropic phase) compared to isothiocyanates. For example, benzonitrile derivatives exhibit smectic phases but may require higher thermal energy for phase transitions .

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

- Structure : Substitutes the -NCS group with fluorine (-F).

- Impact: Fluorination reduces polarizability and lowers nematic-to-isotropic (TNI) transition temperatures. This is attributed to decreased molecular anisotropy and steric effects, as seen in fluorine-containing LCs for display technologies .

Phase Behavior and Mesogenic Properties

Key Findings :

- The isothiocyanate group (-NCS) offers intermediate polarity between nitriles (-CN) and halogens (-F), balancing mesophase stability and transition temperatures.

- Trans-4-propylcyclohexyl groups enhance molecular rigidity, favoring smectic phases, whereas shorter/longer alkyl chains or fluorinated substituents alter phase ranges .

Biological Activity

1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene, commonly referred to as 3CHBT, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, which includes an isothiocyanate functional group, is associated with various biological activities, particularly in cancer research and material properties. This article delves into its biological activity, supported by case studies and research findings.

- Molecular Formula : C₁₆H₂₁NS

- Molecular Weight : 273.42 g/mol

- IUPAC Name : 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene

The biological activity of 3CHBT is primarily attributed to its ability to interact with cellular targets through the isothiocyanate group. Isothiocyanates are known for their role in modulating various signaling pathways, including those involved in apoptosis and cell cycle regulation. They can also influence drug resistance mechanisms in cancer cells.

Biological Activities

-

Anticancer Activity :

- In vitro Studies : Research indicates that 3CHBT exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in P-glycoprotein (P-gp) expressing cells, suggesting potential use in overcoming multidrug resistance (MDR) in chemotherapy .

- Mechanism of Action : The compound's action may involve the inhibition of P-gp, a protein that pumps out chemotherapeutic agents from cancer cells, thereby enhancing the efficacy of existing treatments .

- Material Science Applications :

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 3CHBT against human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The study highlighted the potential of 3CHBT as a chemotherapeutic agent capable of sensitizing resistant cancer cells .

Case Study 2: Material Properties

Research on the thermal and optical properties of 3CHBT showed that it undergoes a nematic phase transition at approximately 70°C. This property was characterized using Raman spectroscopy, revealing insights into the molecular interactions that govern its behavior in liquid crystalline states . Such properties are crucial for developing advanced materials for electronic applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NS |

| Molecular Weight | 273.42 g/mol |

| Anticancer Activity | Induces apoptosis |

| P-glycoprotein Inhibition | Yes |

| Liquid Crystal Phase Transition | ~70°C |

Q & A

Q. What are the optimal synthetic routes for 1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene?

The synthesis typically involves coupling reactions between a propylcyclohexylbenzene precursor and an isothiocyanate-containing aromatic compound. A common approach includes:

- Step 1: Preparation of 4-(trans-4-propylcyclohexyl)benzene derivatives via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

- Step 2: Functionalization with an isothiocyanate group using thiophosgene or ammonium thiocyanate under controlled pH (e.g., pH 8–9) to avoid side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is this compound characterized using spectroscopic methods?

- NMR: and NMR confirm the trans-configuration of the cyclohexyl group (axial vs. equatorial proton splitting) and the isothiocyanato moiety (δ ~130 ppm for NCS) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNS) with a predicted exact mass of 349.15 g/mol .

- IR: A sharp peak near 2050–2100 cm confirms the isothiocyanate (-NCS) group .

Q. What are common reactions involving the isothiocyanato group in this compound?

- Nucleophilic Addition: Reacts with amines to form thiourea derivatives (e.g., with primary amines in THF at 60°C) .

- Cycloaddition: Participates in [4+2] Diels-Alder reactions with dienes under thermal conditions .

- Hydrolysis: Degrades in acidic aqueous media (pH <3) to form aromatic amines and COS gas, requiring neutral storage conditions .

Q. What are the safety protocols for handling this compound?

Q. How does the trans-4-propylcyclohexyl group influence physical properties?

- Thermal Stability: The bulky trans-cyclohexyl group increases melting point (predicted >150°C) and reduces solubility in polar solvents .

- Density: Estimated at 1.09±0.1 g/cm³ due to the rigid cyclohexane ring .

Advanced Research Questions

Q. What mechanistic insights exist for substitution reactions at the isothiocyanato group?

- Electrophilic Aromatic Substitution (EAS): The -NCS group directs electrophiles to the para position via resonance stabilization. DFT studies suggest a lower activation barrier for para-substitution compared to meta .

- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency with aryl halides by stabilizing transition states .

Q. How does thermal or pH variation affect compound stability?

Q. Can computational modeling predict electronic properties for derivative design?

- DFT Calculations: HOMO-LUMO gaps (~4.2 eV) suggest redox activity suitable for optoelectronic applications. The isothiocyanato group lowers the LUMO by 0.8 eV compared to nitro analogs .

- Solubility Prediction: COSMO-RS simulations correlate logP values (3.8±0.2) with low aqueous solubility (<0.1 mg/mL) .

Q. How can contradictions in reported reaction yields be resolved?

- Case Study: Discrepancies in Suzuki coupling yields (40–75%) arise from catalyst loading (1–5 mol%) and solvent purity. Optimized protocols use degassed toluene and Pd(OAc)/SPhos (3 mol%) to achieve >70% yield .

- Statistical Analysis: DOE (Design of Experiments) identifies temperature (80–100°C) and ligand ratio (1:1.2 Pd:L) as critical factors .

Q. What strategies optimize derivative design for biological activity screening?

- Bioisosteric Replacement: Substitute the propylcyclohexyl group with trifluoromethyl or tert-butyl to modulate lipophilicity (clogP 4.5–5.5) .

- Click Chemistry: Azide-functionalized derivatives enable CuAAC reactions with alkynes for library synthesis .

- In Silico Screening: Molecular docking (AutoDock Vina) prioritizes derivatives with high affinity for cysteine proteases (e.g., caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.